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For Researchers, Scientists, and Drug Development Professionals

Abstract
Fotretamine, also known as Fotrin or by its investigational drug code NSC-216135, is a

pentaethyleneimine derivative classified as an antineoplastic alkylating agent.[1][2] Its cytotoxic

effects are attributed to its ability to cause chromosomal breaks, which also contributes to its

immunosuppressive activity.[1][2] This technical guide provides a comprehensive overview of

the available information on Fotretamine, including its chemical properties, proposed

mechanism of action, and a discussion on the current landscape of its research and

development. Due to the limited publicly available data, this document also highlights the

significant information gaps regarding its discovery, detailed experimental protocols, and

clinical evaluation.

Introduction
Fotretamine is a compound with the chemical formula C14H28N9OP3 and a molecular weight

of 431.35 g/mol .[2] It is identified by the CAS Registry Number 37132-72-2.[2] The IUPAC

name for Fotretamine is 4-[2,4,4,6,6-pentakis(aziridin-1-yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-

triphosphacyclohexa-1,3,5-trien-2-yl]morpholine.[2]

Table 1: Chemical and Physical Properties of Fotretamine
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Property Value Source

Molecular Formula C14H28N9OP3 PubChem[2]

Molecular Weight 431.35 g/mol PubChem[2]

CAS Registry Number 37132-72-2 PubChem[2]

IUPAC Name

4-[2,4,4,6,6-pentakis(aziridin-1-

yl)-1,3,5-triaza-2λ⁵,4λ⁵,6λ⁵-

triphosphacyclohexa-1,3,5-

trien-2-yl]morpholine

PubChem[2]

Synonyms
Fotrin, Photrin, NSC-216135,

Fotretamina
PubChem[2]

Discovery and Development
Detailed information regarding the discovery and development of Fotretamine is scarce in

publicly accessible scientific literature. The compound is described as a "Russian drug,"

suggesting its origins may be within the pharmaceutical research and development programs

of the former Soviet Union. This may contribute to the limited availability of information in

international, English-language databases. Further investigation into historical and regional

scientific archives may be necessary to uncover the timeline of its synthesis, initial screening,

and early development.

Mechanism of Action
Fotretamine is categorized as an alkylating agent.[1][2] The general mechanism of action for

this class of drugs involves the transfer of alkyl groups to various cellular macromolecules,

most importantly DNA. This process can lead to the formation of covalent bonds, resulting in

DNA damage, cross-linking of DNA strands, and interference with DNA replication and

transcription. Ultimately, this damage can trigger apoptosis (programmed cell death) in rapidly

dividing cells, such as cancer cells.

Fotretamine, as a pentaethyleneimine derivative, contains multiple reactive aziridinyl

(ethyleneimine) groups. These strained three-membered rings are susceptible to nucleophilic

attack, allowing the molecule to act as a polyfunctional alkylating agent.
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The proposed mechanism of action for Fotretamine is its ability to induce chromosomal

breaks.[1][2] This clastogenic activity is a direct consequence of its DNA-alkylating properties.

Below is a generalized signaling pathway for DNA damage-induced apoptosis, which is the

likely downstream effect of Fotretamine's action.

Generalized DNA Damage Response Pathway

Fotretamine
(Alkylating Agent)

DNA Alkylation &
Chromosomal Breaks

ATM/ATR Kinases
(Damage Sensors)

p53 Activation

Cell Cycle Arrest
(G1/S, G2/M) Apoptosis

Click to download full resolution via product page

A generalized pathway of DNA damage-induced apoptosis initiated by an alkylating agent.

Preclinical and Clinical Data
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A comprehensive search of prominent scientific and clinical trial databases did not yield specific

preclinical or clinical study reports for Fotretamine or its synonyms. Quantitative data

regarding its efficacy (e.g., IC50 values in various cell lines), pharmacokinetic profiles

(absorption, distribution, metabolism, and excretion), and safety (e.g., LD50, adverse event

profiles in animal models or humans) are not available in the reviewed literature.

The absence of such data prevents the creation of summary tables and detailed experimental

protocols as requested. It is possible that such studies were conducted but not published in

readily accessible international journals.

Synthesis
Information regarding the specific synthetic route for Fotretamine is not detailed in the

available literature. However, based on its chemical structure, a potential synthetic pathway

could involve the reaction of a morpholino-substituted cyclotriphosphazatriene precursor with

an excess of ethyleneimine. The synthesis of related aziridinyl-cyclotriphosphazene

compounds often involves the nucleophilic substitution of chlorine atoms on a

hexachlorocyclotriphosphazene core.

A hypothetical, high-level workflow for the synthesis is presented below.
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Hypothetical Synthesis Workflow for Fotretamine

Hexachlorocyclotriphosphazene
(N3P3Cl6)

Reaction with Morpholine

Morpholino-pentachloro-
cyclotriphosphazatriene

Reaction with Ethyleneimine

Fotretamine

Click to download full resolution via product page

A high-level hypothetical workflow for the synthesis of Fotretamine.

Conclusion and Future Directions
Fotretamine is an alkylating agent with a chemical structure that suggests potential for

antineoplastic activity. However, there is a significant lack of publicly available data to support a

thorough technical evaluation. The information gap spans its discovery, development, detailed

mechanism of action, and, most critically, preclinical and clinical data.

For researchers and drug development professionals, Fotretamine represents a compound

with a known general mechanism of action but an unknown and unverified therapeutic
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potential. Future research efforts would need to start from a foundational level, including:

Rediscovery and Synthesis: Development and validation of a reliable synthetic route.

In Vitro Characterization: Comprehensive screening against a panel of cancer cell lines to

determine its potency and spectrum of activity.

Mechanism of Action Studies: Detailed investigation into its effects on DNA, cell cycle, and

apoptotic pathways.

Preclinical In Vivo Studies: Evaluation of its efficacy, pharmacokinetics, and toxicology in

animal models.

Without such fundamental data, the potential of Fotretamine as a therapeutic agent remains

speculative. The information presented in this guide is based on the limited data available and

should be considered a starting point for any future investigation into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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